2-Hydrazino-4-methylpyridine hydrochloride
Overview
Description
2-Hydrazino-4-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is known for its reactivity and is used in various synthetic processes, including the production of bioactive skeletons and as a catalyst in hydrogen peroxide synthesis . This compound is also an intermediate in the synthesis of diazonium salts .
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 2-hydrazino-4-methylpyridine hydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It is known that this compound is an intermediate in the synthesis of diazonium salt . It can be modified to produce skeletons that are bioactive .
Pharmacokinetics
The compound’s physical properties such as melting point (41-44 °c), boiling point (90-92 °c/1 mmhg), and solubility in methanol could influence its bioavailability.
Result of Action
It is known that this compound is a reactive, catalysis, strain, synthetic molecule that can be used in the production of peroxide .
Action Environment
Its storage temperature (2-8°c) suggests that temperature could play a role in maintaining its stability .
Biochemical Analysis
Biochemical Properties
2-Hydrazino-4-methylpyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . It is also used as a hydrogen peroxide catalyst for synthetic methods .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible roles in enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-4-methylpyridine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, within a temperature range of 0-150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the reduction of corresponding diazonium salts . This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Hydrazine hydrate is a common reagent for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 2-Hydrazino-4-methylpyridine.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinopyridines.
Scientific Research Applications
2-Hydrazino-4-methylpyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of diazonium salts and other bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a catalyst in hydrogen peroxide synthesis and other industrial processes.
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazino-1-methylpyridine: Similar but with a different substitution pattern.
Uniqueness: 2-Hydrazino-4-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the hydrazine group and the methyl group at the 4-position makes it particularly useful in synthetic applications and as a catalyst .
Properties
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPVMJLTBMFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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